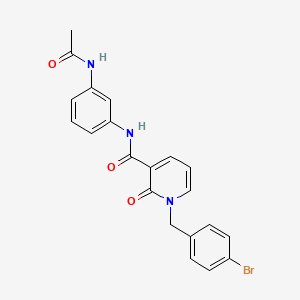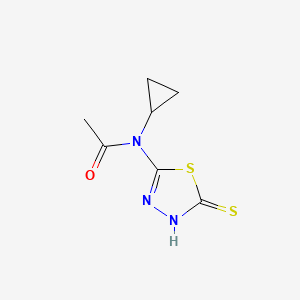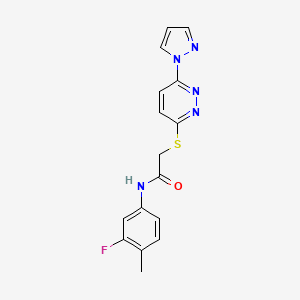![molecular formula C12H11N5O B3016468 N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide CAS No. 2249073-48-9](/img/structure/B3016468.png)
N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTB and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MTB is not fully understood. However, it has been found to modulate various signaling pathways involved in inflammation, pain, and cancer growth. MTB has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, MTB has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MTB has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MTB has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, MTB has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTB in lab experiments is its high purity. The synthesis method has been optimized and yields a high purity product. Additionally, MTB has been studied extensively in animal models and has shown promising results. However, one limitation of using MTB in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of MTB.
Direcciones Futuras
There are several future directions for the study of MTB. One potential direction is to further investigate its anti-inflammatory and analgesic properties. MTB has shown promising results in animal models, and further studies are needed to determine its potential use in treating inflammatory and pain-related disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of MTB. Another potential direction is to investigate its potential use in treating neurological disorders. MTB has been shown to have neuroprotective effects and improve cognitive function, and further studies are needed to determine its potential use in treating neurological disorders such as Alzheimer's disease. Finally, further studies are needed to determine the potential use of MTB in combination with other drugs for the treatment of cancer. MTB has been found to inhibit the growth of cancer cells, and further studies are needed to determine its potential use in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of MTB involves the reaction of 2-methyl-5-nitrophenylacetic acid with sodium azide to form 2-methyl-5-azido-phenylacetic acid. The resulting compound is then reacted with propargyl bromide to form N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide. This synthesis method has been optimized and yields a high purity product.
Aplicaciones Científicas De Investigación
MTB has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic properties. MTB has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, MTB has been studied for its potential use in treating cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis. MTB has also been studied for its potential use in treating neurological disorders. It has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-[2-methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-3-4-12(18)14-11-7-10(6-5-9(11)2)17-8-13-15-16-17/h5-8H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCGYJOUXYMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)


![N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B3016390.png)

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Ethyl 4-(chloromethyl)-3-methyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3016401.png)
![3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016403.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)
